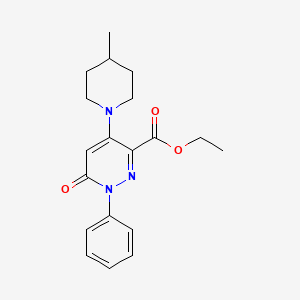

Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-methylpiperidin-1-yl substituent at position 4, a phenyl group at position 1, and an ethoxycarbonyl moiety at position 2. The compound’s synthesis involves cyclization of hydrazones with ethyl cyanoacetate under high-temperature conditions, followed by purification via silica gel chromatography .

Properties

IUPAC Name |

ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-3-25-19(24)18-16(21-11-9-14(2)10-12-21)13-17(23)22(20-18)15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEVFPAFHULFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922090-48-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 341.4 g/mol. The compound features a dihydropyridazine core that is substituted with a piperidine moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 922090-48-0 |

| Molecular Formula | C₁₉H₂₃N₃O₃ |

| Molecular Weight | 341.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties . For example, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study found that certain piperidine derivatives showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology , particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibiting these enzymes can enhance cholinergic signaling, which is beneficial in treating Alzheimer's disease. The presence of the piperidine ring enhances the brain penetration and selectivity of these inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine moiety significantly affect the biological activity of the compound. For instance, variations in the substituents on the phenyl ring or alterations in the carbon chain length can enhance potency against specific targets such as AChE or cancer cell lines .

Key Findings from SAR Studies

| Modification | Effect on Activity |

|---|---|

| Piperidine Substitution | Improved brain exposure and AChE inhibition |

| Phenyl Ring Variations | Enhanced cytotoxicity in tumor models |

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, a derivative similar to this compound was tested against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in FaDu cells, suggesting that structural features such as the piperidine ring and phenyl substitution play crucial roles in enhancing anticancer activity .

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of compounds with similar structures in models of Alzheimer's disease. The compounds exhibited dual inhibition of AChE and BuChE, leading to improved cognitive function in animal models. This highlights the potential therapeutic applications for treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with structurally related pyridazine derivatives, focusing on substituents, synthesis yields, melting points, and molecular properties:

*Calculated based on molecular formula C19H22N3O3.

Key Comparative Insights:

Electron-withdrawing groups (e.g., CF3, NO2) in analogs like 12c reduce electron density at the pyridazine core, possibly altering reactivity in electrophilic substitutions .

Synthesis and Physical Properties :

- Yields for analogs range from 40% (12g) to 95% (12d), with higher yields associated with electron-donating substituents (e.g., 4-hydroxyphenyl in 12d) .

- Melting points correlate with molecular symmetry; for example, 12d’s high melting point (220–223°C) may reflect strong intermolecular hydrogen bonding via the hydroxyl group .

The target compound’s piperidine moiety could confer improved blood-brain barrier penetration relative to polar cyano or hydroxylated analogs .

Research Findings and Limitations

- Biological Activity: While direct data on the target compound are lacking, analogs such as 12c and 12d show promise as adenosine A1 receptor modulators or tau aggregation inhibitors, suggesting shared mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.